

BDP TR NHS Ester: Application Notes and Protocols for Biomolecule Conjugation

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Compound of Interest

Compound Name: BDP TR NHS ester

Cat. No.: B606008

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the conjugation of **BDP TR NHS ester** to biomolecules, particularly proteins and peptides. BDP TR is a bright and photostable borondipyrromethene-based fluorophore, making it an excellent choice for a variety of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization studies. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for efficient and specific covalent labeling of primary amines on biomolecules.

Introduction to BDP TR NHS Ester Conjugation

BDP TR NHS ester reacts with primary amino groups ($-NH_2$), present at the N-terminus of proteins and on the side chain of lysine residues, to form a stable amide bond. This reaction is highly dependent on pH, with optimal conditions typically being slightly basic (pH 8.0-9.0). At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is still manageable.

Key Features of BDP TR Dye:

- **High Fluorescence Quantum Yield:** Provides bright fluorescent signals for sensitive detection.^{[1][2]}
- **Excellent Photostability:** Resists photobleaching, allowing for longer exposure times in imaging applications.^[1]

- Red Fluorescent Emission: Suitable for multiplexing with other fluorophores.
- Low Molecular Weight: Minimizes potential steric hindrance and disruption of biomolecule function.^[3]

Data Presentation: Properties and Reaction Parameters

Table 1: Spectroscopic Properties of BDP TR

Property	Value
Excitation Maximum (λ_{ex})	~589 nm ^[1]
Emission Maximum (λ_{em})	~616 nm
Molar Extinction Coefficient (ϵ)	~69,000 cm ⁻¹ M ⁻¹
Fluorescence Quantum Yield (Φ)	~0.9

Table 2: Recommended Reaction Conditions for BDP TR NHS Ester Conjugation

Parameter	Recommended Range	Notes
pH	8.0 - 9.0	A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.
Buffer	Amine-free buffers (e.g., PBS, Borate, Bicarbonate)	Buffers containing primary amines, such as Tris, will compete with the target biomolecule for the NHS ester and should be avoided.
Solvent for NHS Ester	Anhydrous DMSO or DMF	Prepare the stock solution immediately before use.
Molar Ratio (Dye:Protein)	5:1 to 20:1	The optimal ratio depends on the number of available amines on the target protein and the desired degree of labeling (DOL). Start with a 10:1 to 15:1 ratio for initial experiments.
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve conjugation efficiency.

Table 3: Illustrative Reaction Time and Temperature vs. Expected Outcome

The following data is illustrative and serves as a starting point for optimization. The optimal conditions will vary depending on the specific biomolecule and desired Degree of Labeling (DOL).

Reaction Temperature	Reaction Time	Expected Degree of Labeling (DOL)	Notes
Room Temperature (20-25°C)	1 - 2 hours	Moderate to High	Convenient and generally sufficient for many proteins. Longer times can lead to increased hydrolysis of the NHS ester.
4°C	4 - 12 hours (overnight)	Moderate to High	Reduces the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed to achieve a higher DOL.
37°C	30 minutes - 1 hour	High	Increases the reaction rate but also significantly increases the rate of NHS ester hydrolysis. May be suitable for rapid labeling but requires careful optimization to avoid dye degradation and low efficiency.

Experimental Protocols

Materials

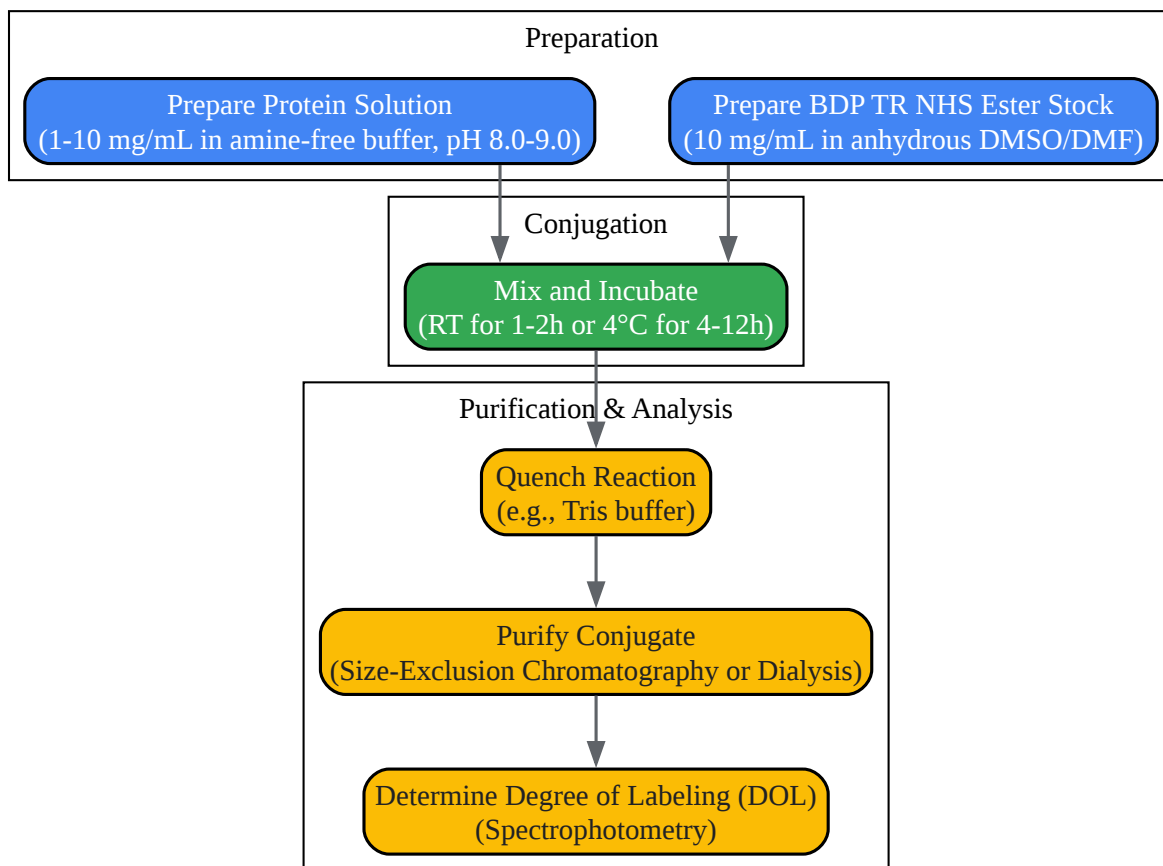
- BDP TR NHS ester
- Biomolecule (e.g., protein, peptide) containing primary amines
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or 0.1 M phosphate buffer, pH 8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Protocol for Protein Labeling

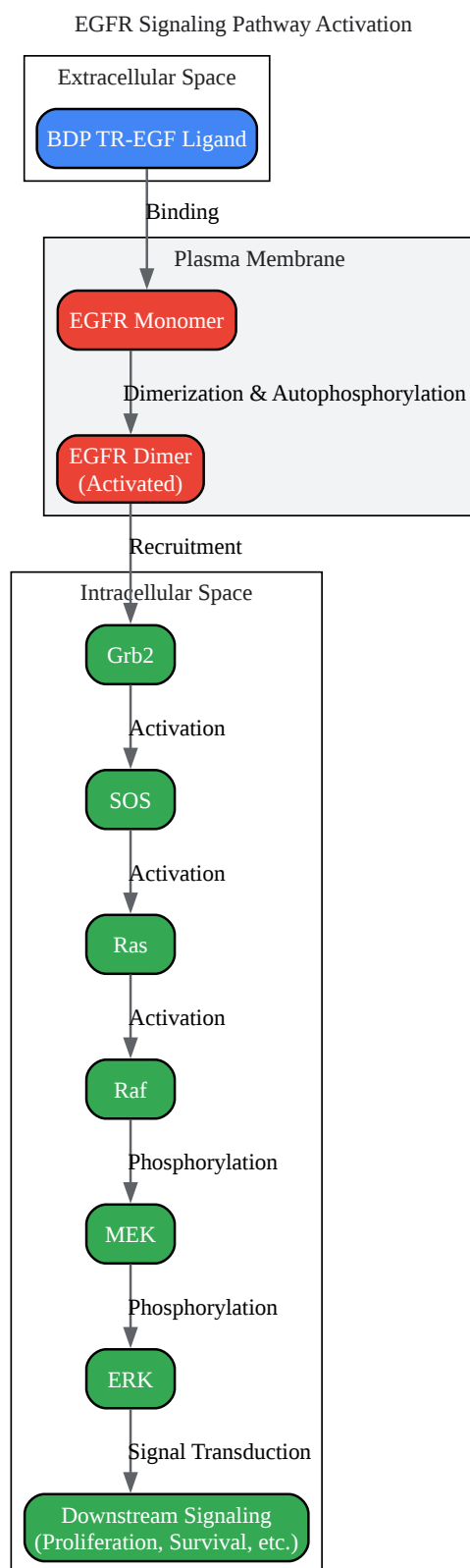
- Prepare the Biomolecule Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
- Prepare the **BDP TR NHS Ester** Stock Solution: Immediately before use, dissolve the **BDP TR NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Perform the Conjugation Reaction:
 - While gently vortexing, add the calculated volume of the **BDP TR NHS ester** stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 15:1 is recommended.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.
- Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any unreacted NHS ester.
- Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
- Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the BDP TR dye (~589 nm).

Mandatory Visualizations



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BDP TR NHS Ester Conjugation Workflow



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References

- 1. Bodipy TR | BDP TR | AxisPharm [axispharm.com]
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